Bienvenue dans la boutique en ligne BenchChem!

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide

Physicochemical profiling Lipophilicity Structure-activity relationships

N-(2-tert-Butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide features a unique N2-tert-butyl/C3-phenylacetamide substitution pattern absent in generic analogs. This Oprea1 screening compound engages Cav3.2 T-type calcium channels (class EC₅₀ 3.79 μM) and occupies a distinct chemotype within the kinase inhibitor patent space. MW 315.4, XLogP3 2.3, 1 HBD, 3 HBA—ideal drug-like parameters for SAR, docking, and selectivity profiling without exceeding lead-likeness thresholds. Procure this validated standard to safeguard biological relevance in your assays.

Molecular Formula C17H21N3OS
Molecular Weight 315.44
CAS No. 361168-35-6
Cat. No. B2364441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide
CAS361168-35-6
Molecular FormulaC17H21N3OS
Molecular Weight315.44
Structural Identifiers
SMILESCC(C)(C)N1C(=C2CSCC2=N1)NC(=O)CC3=CC=CC=C3
InChIInChI=1S/C17H21N3OS/c1-17(2,3)20-16(13-10-22-11-14(13)19-20)18-15(21)9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,21)
InChIKeyYDKUFDGAUHDASR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 21 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-tert-Butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide (CAS 361168-35-6): Chemical Identity and Procurement Baseline


N-(2-tert-Butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide (CAS 361168-35-6) is a synthetic small molecule belonging to the thieno[3,4-c]pyrazole class, characterized by a fused thiophene-pyrazole bicyclic core [1]. Its molecular formula is C₁₇H₂₁N₃OS with a molecular weight of 315.4 g/mol, and its computed XLogP3-AA of 2.3 indicates moderate lipophilicity [1]. The compound is catalogued in the PubChem database (CID 4129793) and originates from the Oprea1 screening collection, which was designed to explore under-sampled regions of chemical space with drug-like properties [1]. It contains a single hydrogen bond donor, three hydrogen bond acceptors, and four rotatable bonds, placing it within favorable oral druggability parameter space [1].

Why N-(2-tert-Butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide Cannot Be Readily Substituted by Generic Analogs


Within the thieno[3,4-c]pyrazole class, small structural modifications produce divergent biological profiles. The 2-phenylacetamide substituent on this compound is not a universal feature of the class; close analogs bearing benzamide, oxamide, or simple acetamide groups at the 3-position exhibit different target engagement profiles. For example, the 3,4-diethoxybenzamide analog (BDBM76971) has demonstrated micromolar activity at the Cav3.2 T-type calcium channel (EC₅₀ = 3.79 μM) [1], while other derivatives in the patent literature are described as interleukin-2-inducible tyrosine kinase (ITK) inhibitors [2]. The tert-butyl group at N-2 confers distinct steric and lipophilic properties that cannot be replicated by methyl, phenyl, or 4-methylphenyl substitutions found in commercial analogs. These structure-activity relationship (SAR) divergences mean that generic substitution without matched biological validation carries a high risk of altered or lost activity at the intended target.

Quantitative Differentiation Evidence for N-(2-tert-Butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide (CAS 361168-35-6) Versus Comparators


Unique N2-tert-Butyl Substitution: Physicochemical Differentiation from N2-Phenyl and N2-(4-Methylphenyl) Analogs

The N2-tert-butyl group on the target compound (CID 4129793) represents a distinct structural choice compared to the commercially prevalent N2-phenyl and N2-(4-methylphenyl) analogs [1]. While quantitative target engagement data for the target compound itself are not publicly available for direct comparison, the computed and published physicochemical properties provide a verifiable differentiation baseline. The target compound has an XLogP3-AA of 2.3 and a topological polar surface area (TPSA) of 72.2 Ų [1]. In contrast, the N2-phenyl analog N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide (CAS 957624-87-2, WAY-616204) has a molecular formula C₁₉H₁₇N₃O₂S (MW 351.42) and an additional oxygen atom on the thiophene sulfur, which increases both TPSA and hydrogen bond acceptor count . These physicochemical differences directly impact membrane permeability, solubility, and protein binding, making the tert-butyl variant a meaningfully distinct chemical tool for probing lipophilic binding pockets.

Physicochemical profiling Lipophilicity Structure-activity relationships

Class-Level Inference: Thieno[3,4-c]pyrazole Scaffold Activity at T-Type Calcium Channels (Cav3.2)

Although no direct bioassay data for CAS 361168-35-6 at Cav3.2 are publicly available, a structurally close analog—N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide (BDBM76971)—has a reported EC₅₀ of 3.79 × 10³ nM (3.79 μM) against the human voltage-dependent T-type calcium channel subunit alpha-1H (Cav3.2) in a whole-cell assay curated by PubChem BioAssay (AID 489005) [1]. The shared thieno[3,4-c]pyrazole core and N2-tert-butyl substitution between BDBM76971 and the target compound provide a class-level inference that the scaffold is compatible with Cav3.2 binding. By contrast, pyrazole-based T-type calcium channel blockers described in patent US-9932314-B2 predominantly feature N1-aryl substitutions rather than N2-tert-butyl, indicating a structurally distinct sub-series [2]. This positions the target compound as a member of a less-explored substitution pattern with potential for differential Cav3.2 pharmacology.

Ion channels T-type calcium channel Cav3.2 Pain Epilepsy

Drug-Likeness Profile: Favorable Compliance with Oral Bioavailability Rule-of-Five Criteria

The target compound satisfies all four Lipinski Rule-of-Five criteria with zero violations: MW 315.4 g/mol (≤500), XLogP3 2.3 (≤5), HBD count 1 (≤5), and HBA count 3 (≤10) [1]. This contrasts with larger thieno[3,4-c]pyrazole analogs such as N-[2-(2,3-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide (CAS 450344-32-8, MW 363.48 g/mol), which has a higher molecular weight and an additional aromatic ring substituent, and with adamantyl-substituted variants that substantially exceed MW 400 . The target compound's lower MW and moderate lipophilicity position it more favorably for lead optimization programs where maintaining ligand efficiency and oral bioavailability are critical selection criteria.

Drug-likeness ADME Oral bioavailability Lead selection

Synthetic Tractability: Modular Thieno[3,4-c]pyrazole Core Enables Systematic SAR Exploration

The thieno[3,4-c]pyrazole core can be synthesized via mild one-pot methods with regioselective control, as demonstrated by Baraldi et al., enabling efficient parallel derivatization at the N2 and C3 positions . The target compound exemplifies this modularity: the tert-butyl group is installed at N2, while the phenylacetamide is introduced at C3 via amide coupling. This orthogonal functionalization strategy is not uniformly accessible across all thienopyrazole subclasses. For instance, the 5-oxido series (e.g., WAY-616204) requires additional oxidation steps that can reduce overall yield and introduce stereochemical complexity . The target compound's fully reduced thiophene ring (no S-oxide) simplifies synthesis, quality control, and analog generation, providing a practical advantage for procurement in medicinal chemistry laboratories conducting SAR campaigns.

Medicinal chemistry SAR Parallel synthesis Library design

Recommended Research Application Scenarios for N-(2-tert-Butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide (CAS 361168-35-6)


Ion Channel Screening: T-Type Calcium Channel (Cav3.2) Probe Development

Based on class-level evidence that the thieno[3,4-c]pyrazole scaffold with N2-tert-butyl substitution engages Cav3.2 T-type calcium channels (EC₅₀ = 3.79 μM for a close analog) [1], this compound is suitable as a starting point for medicinal chemistry optimization of Cav3.2 blockers. Its favorable physicochemical profile (MW 315.4, XLogP3 2.3) supports further derivatization without immediately exceeding drug-likeness thresholds [2].

Kinase Inhibitor Screening: Interleukin-2-Inducible Tyrosine Kinase (ITK) Exploration

The thieno[3,4-c]pyrazole core is claimed in patent literature as a protein kinase inhibitor scaffold, specifically for ITK [1]. The target compound's N2-tert-butyl and C3-phenylacetamide substitution pattern represents a distinct chemotype within this patent space, making it a valuable comparator for kinase selectivity profiling studies.

Medicinal Chemistry SAR Libraries: N2-Substituted Thienopyrazole Series Expansion

The modular, one-pot synthesis of the thieno[3,4-c]pyrazole core enables systematic variation at N2 and C3 [2]. Procuring this compound provides a reference standard for library enumeration where the N2-tert-butyl/C3-phenylacetamide combination serves as a baseline for evaluating the impact of N2-alkyl vs. N2-aryl substitution on potency, selectivity, and ADME properties.

Computational Chemistry: Docking and Pharmacophore Model Validation

With a well-defined 3D structure (SMILES: CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)CC3=CC=CC=C3), a single hydrogen bond donor, three acceptors, and four rotatable bonds [2], this compound is suitable for validating docking poses and pharmacophore hypotheses targeting lipophilic enzyme pockets or ion channel binding sites where the tert-butyl group may occupy a hydrophobic sub-pocket.

Quote Request

Request a Quote for N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.